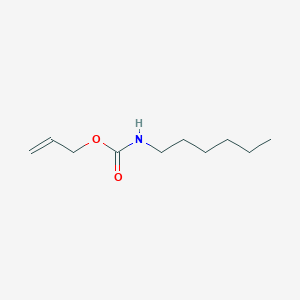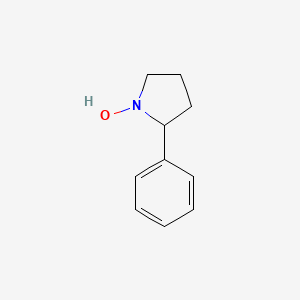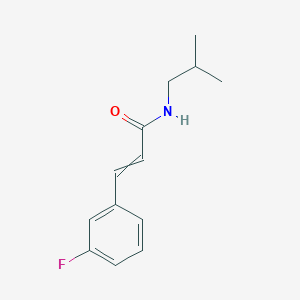
3-(3-Fluorophenyl)-N-(2-methylpropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)-N-(2-methylpropyl)prop-2-enamide is an organic compound characterized by the presence of a fluorophenyl group, a prop-2-enamide moiety, and an isobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-N-(2-methylpropyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzaldehyde, which undergoes a series of reactions to form the desired product.
Formation of Intermediate: The 3-fluorobenzaldehyde is first converted to 3-fluorocinnamic acid through a Knoevenagel condensation reaction with malonic acid.
Amidation: The 3-fluorocinnamic acid is then reacted with isobutylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluorophenyl)-N-(2-methylpropyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)-N-(2-methylpropyl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorophenyl)-N-(2-methylpropyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain proteins or enzymes, while the amide moiety can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Chlorophenyl)-N-(2-methylpropyl)prop-2-enamide: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Bromophenyl)-N-(2-methylpropyl)prop-2-enamide: Contains a bromine atom instead of fluorine.
3-(3-Methylphenyl)-N-(2-methylpropyl)prop-2-enamide: Features a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(3-Fluorophenyl)-N-(2-methylpropyl)prop-2-enamide imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications compared to its analogs with different substituents.
Propiedades
Número CAS |
105512-28-5 |
|---|---|
Fórmula molecular |
C13H16FNO |
Peso molecular |
221.27 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)-N-(2-methylpropyl)prop-2-enamide |
InChI |
InChI=1S/C13H16FNO/c1-10(2)9-15-13(16)7-6-11-4-3-5-12(14)8-11/h3-8,10H,9H2,1-2H3,(H,15,16) |
Clave InChI |
XKYOUCOSTRDNHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)C=CC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


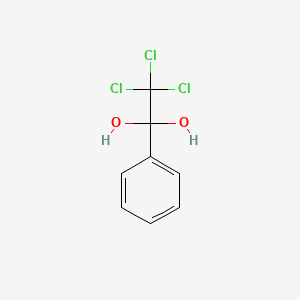
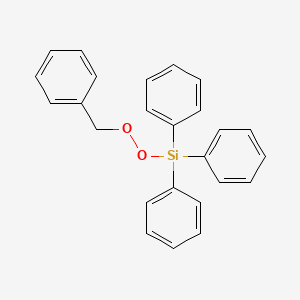
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
![N-[2-(Thiophen-3-yl)ethyl]urea](/img/structure/B14332639.png)

![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride](/img/structure/B14332649.png)
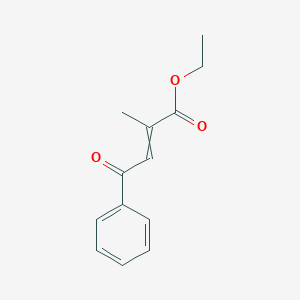
![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B14332662.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
![5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14332680.png)
silane](/img/structure/B14332681.png)
